,5-DFNB serves as a valuable building block for the synthesis of various complex molecules due to the presence of the reactive nitro and fluorine functional groups. Studies have utilized 2,5-DFNB in the synthesis of:
2,5-DFNB has been employed as a model substrate to investigate the metabolic pathways of aromatic nitro compounds in various biological systems. By studying the metabolism of 2,5-DFNB, researchers gain insights into the mechanisms by which the body detoxifies and eliminates these potentially harmful compounds [].
2,5-Difluoronitrobenzene is an aromatic compound with the molecular formula and a molecular weight of 159.09 g/mol. It features two fluorine atoms and one nitro group attached to a benzene ring, specifically at the 2 and 5 positions relative to each other. This compound is characterized by its unique chemical structure that influences its reactivity and biological interactions. The compound is recognized by its CAS number 364-74-9 and has been identified as a useful intermediate in various chemical syntheses.
2,5-Difluoronitrobenzene itself likely does not have a specific mechanism of action in biological systems. Its primary use in research is as a building block for the synthesis of other molecules with potential biological activities.
These reactions make it a versatile intermediate for synthesizing more complex molecules.
2,5-Difluoronitrobenzene can be synthesized through several methods:
2,5-Difluoronitrobenzene finds various applications in:
Several compounds share structural similarities with 2,5-difluoronitrobenzene. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
1,2,4-Trifluoro-5-nitrobenzene | 2105-61-5 | 0.94 |
1,2,5-Trifluoro-3-nitrobenzene | 66684-57-9 | 0.92 |
1-Fluoro-2-nitrobenzene | 369-36-8 | 0.92 |
4-Fluoro-3-nitrotoluene | 446-11-7 | 0.91 |
The uniqueness of 2,5-difluoronitrobenzene lies in its specific arrangement of functional groups (two fluorines and one nitro group) on the benzene ring. This arrangement affects both its chemical reactivity and biological activity differently compared to other similar compounds listed above.
Irritant